molecular formula C13H13NO2 B173820 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid CAS No. 105264-20-8

3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid

Cat. No. B173820
M. Wt: 215.25 g/mol
InChI Key: SSUGRWDGXQIOME-UHFFFAOYSA-N
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Description

3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid is a chemical compound with the molecular formula C13H13NO2 . It is a pyrrole derivative that acts as a conductive polymer with an acid functional group that gives an anionic character to the polymeric films .


Molecular Structure Analysis

The molecular structure of 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid can be represented by the SMILES string OC(=O)C(Cc1ccccc1)n2cccc2 . The InChI key for this compound is SSUGRWDGXQIOME-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid include its molecular weight of 215.25 and its solid form . More specific properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Synthesis of β-Lactams and Cycloaddition Reactions

3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid has been effectively utilized as a ketene source in the synthesis of monocyclic-2-azetidinones, a class of β-lactams. This process involves a [2+2] cycloaddition reaction. The diastereoselectivity of the reaction is controlled by hindrance in ketene and imines, sometimes yielding a single isomer. This approach employs the Mukaiyama reagent for activating the leaving group in the acid, allowing for separation of by-products via simple aqueous work-up. Density Functional Theory (DFT) calculations suggest that benzyl-N-pyrrolylketene has a nonconjugated structure with the pyrrolyl ring perpendicular to the ketene plane in both twisted and planar structures (Behzadi et al., 2015).

Isolation from Natural Sources

In a study involving Lycium chinense, a minor pyrrole alkaloid structurally similar to 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid was isolated. This demonstrates the presence of related compounds in natural sources and their potential for various applications (Youn et al., 2016).

Novel Polysubstituted Pyrroles Synthesis

Research has explored the synthesis of novel pentasubstituted pyrroles containing a propanoic acid fragment. These compounds were obtained through reactions involving arylglyoxals and N,N-dimethylbarbituric acid, utilizing both sequential introduction of reagents and one-pot methods. The resultant compounds, with diverse substitutions, demonstrate the versatility of 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid in synthesizing complex pyrrole-based molecules (Kolos et al., 2019).

Ugi Three-Component Coupling Reaction

The compound has been used in a three-component, four-center Ugi reaction, producing a novel class of N-tert-butyl-2-(6-oxo-11-phenyl-7,8-dihydrobenzo[b]pyrrolo[1,2-d][1,4]diazacine-5(6H)-yl)-2-phenylacetamides. This highlights its utility in multi-component reactions leading to complex molecular structures (Reddy et al., 2014).

Synthesis of Electrochromic Materials

A study on the synthesis of salen-type ligands functionalized with pyrrole derivative pendant arms included the use of 3-pyrrol-1-ylpropanoic acid. This process involved multiple steps, including the transformation of 3-pyrrol-1-ylpropanoic acid into mixed carboxylic-carbonic anhydride, demonstrating its role in the preparation of electrochromic materials (Andrade et al., 2005).

Development of Heterocyclic Compounds

3-(4-Phenyl) benzoyl propionic acid, a related compound, has been used as a starting material in the synthesis of various heterocyclic compounds, such as furanones, pyrrolinones, and quinazolinones. This showcases the potential of similar structures in developing diverse heterocyclic compounds (Soliman et al., 2010).

properties

IUPAC Name

3-phenyl-2-pyrrol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h1-9,12H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUGRWDGXQIOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874408
Record name 3-Phenyl-2-(1-pyrrolyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
FJ Hidalgo, RM Delgado, R Zamora - Food chemistry, 2017 - Elsevier
The degradation of phenylalanine initiated by 2-pentenal, 2,4-heptadienal, 4-oxo-2-pentenal, 4,5-epoxy-2-heptenal, or 4,5-epoxy-2-decenal in the presence of phenolic compounds …
Number of citations: 28 www.sciencedirect.com
AD Allen, TT Tidwell - Arkivoc, 2016 - arkat-usa.org
Recent advances in ketene chemistry are reviewed, including synthetic, mechanistic, and computational studies. Topics include ketene structure determination by experimental and …
Number of citations: 19 www.arkat-usa.org
J Anaya, RM Sánchez - Progress in Heterocyclic Chemistry, 2017 - Elsevier
This chapter covers work published in 2016. The synthesis and reactivity of four-membered heteroatom-containing cycles are reviewed. New developments in the reaction chemistry of …
Number of citations: 2 www.sciencedirect.com
D Kuznetsov - 2019 - search.proquest.com
This research is focused on the development of novel photoassisted synthetic methodologies that provide straightforward access to complex and diverse libraries of polyheterocycles …
Number of citations: 3 search.proquest.com
E Tokumaru - 2017
Number of citations: 0

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